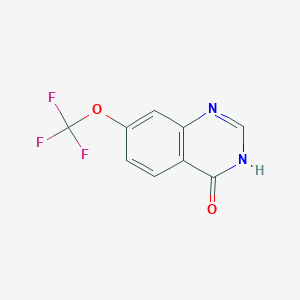

4-Hydroxy-7-(trifluoromethoxy)quinazoline

Description

Properties

IUPAC Name |

7-(trifluoromethoxy)-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O2/c10-9(11,12)16-5-1-2-6-7(3-5)13-4-14-8(6)15/h1-4H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYRMBJHYCWXLKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Hydroxy-7-(trifluoromethoxy)quinazoline

This guide provides an in-depth exploration of the synthesis of 4-Hydroxy-7-(trifluoromethoxy)quinazoline, a heterocyclic compound of significant interest in medicinal chemistry. The quinazoline scaffold is a cornerstone in the development of numerous therapeutic agents, and the incorporation of a trifluoromethoxy group at the 7-position can enhance key pharmacological properties such as metabolic stability and target binding affinity.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed synthetic protocol grounded in established chemical principles.

Introduction: The Significance of Substituted Quinazolines

Quinazolin-4(3H)-ones, the tautomeric form of 4-hydroxyquinazolines, represent a critical class of fused heterocyclic compounds.[3] Their versatile structure allows for a wide range of chemical modifications, leading to a diverse spectrum of biological activities.[1] These compounds have been extensively investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][4][5][6] The trifluoromethoxy (-OCF₃) substituent, in particular, is a highly valued functional group in modern medicinal chemistry due to its unique electronic properties and high metabolic stability.[2] Its inclusion in the quinazoline framework is a strategic approach to developing novel drug candidates with improved pharmacokinetic profiles.

Synthetic Strategy: Cyclocondensation of 2-Amino-4-(trifluoromethoxy)benzoic Acid

The most direct and widely employed method for the synthesis of 4-hydroxyquinazolines is the cyclocondensation of an appropriately substituted anthranilic acid with a suitable one-carbon source.[3][7][8][9][10] For the preparation of this compound, the logical and preferred starting material is 2-amino-4-(trifluoromethoxy)benzoic acid. This key intermediate undergoes reaction with formamide, which serves as both the reagent and, in many cases, the solvent, to yield the desired quinazolinone ring structure.[7][8]

This approach is favored for its operational simplicity and the ready availability of the necessary starting materials. The reaction proceeds at elevated temperatures, driving the cyclization and dehydration to form the stable heterocyclic system.

Overall Synthetic Workflow

The synthesis can be conceptualized as a straightforward, one-pot cyclization reaction. The workflow is designed to be efficient and scalable, making it suitable for both laboratory-scale synthesis and potential scale-up operations.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, designed to ensure reproducibility and high purity of the final product.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Quantity (Example Scale) | Moles (mol) |

| 2-Amino-4-(trifluoromethoxy)benzoic acid | 35575-86-3 | 221.14 g/mol | 5.0 g | 0.0226 |

| Formamide | 75-12-7 | 45.04 g/mol | 25 mL | - |

| Deionized Water | 7732-18-5 | 18.02 g/mol | As needed | - |

| Ethanol | 64-17-5 | 46.07 g/mol | As needed | - |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-(trifluoromethoxy)benzoic acid (5.0 g, 0.0226 mol) and formamide (25 mL).

-

Heating and Reaction: Heat the reaction mixture in an oil bath to 160-170 °C. Maintain this temperature with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into 100 mL of cold deionized water with stirring.

-

Precipitation and Filtration: A solid precipitate will form. Collect the crude product by vacuum filtration and wash the solid with additional deionized water.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain the pure this compound.

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected molecular weight for the product C₉H₅F₃N₂O₂ is 230.14 g/mol .[11]

Mechanistic Insights

The formation of the quinazolinone ring from an anthranilic acid and formamide proceeds through a well-established cyclocondensation mechanism.

Caption: Proposed mechanism for the synthesis of this compound.

Causality Behind Experimental Choices:

-

Excess Formamide: Using formamide in excess serves a dual purpose: it acts as a reactant and as a high-boiling solvent, facilitating the necessary reaction temperature.

-

High Temperature: The elevated temperature is crucial to overcome the activation energy for both the initial N-formylation and the subsequent intramolecular cyclization and dehydration steps.

-

Aqueous Workup: Pouring the reaction mixture into water precipitates the organic product while dissolving the excess formamide and other water-soluble impurities, providing an initial purification step.

-

Recrystallization: This is a standard and effective method for purifying solid organic compounds, ensuring the removal of any remaining impurities and resulting in a product of high purity suitable for further applications.

Conclusion

The synthesis of this compound via the cyclocondensation of 2-amino-4-(trifluoromethoxy)benzoic acid and formamide is a robust and efficient method. This guide provides a comprehensive overview of the synthetic strategy, a detailed experimental protocol, and insights into the reaction mechanism. The principles and procedures outlined herein are grounded in established organic chemistry and are designed to be readily implemented by researchers in the field of drug discovery and development. The resulting compound serves as a valuable building block for the creation of novel therapeutic agents.[12][13]

References

-

A Review on 4(3H)-quinazolinone synthesis. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

-

Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH. [Link]

-

Synthesis of quinazolinones from reaction of formamide with anthranilic acids. wiley.com. [Link]

-

Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. [Link]

-

Synthesis of quinazolinones. Organic Chemistry Portal. [Link]

-

Quinazoline-4(3H)-ones' Effect on Medicinal Chemistry: A Summing-Up. TSI Journals. [Link]

-

Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. [Link]

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. scipharm.at. [Link]

-

One-Pot Synthesis of Trifluoromethylated Quinazolin-4(3H)-ones with Trifluoroacetic Acid as CF3 Source. Organic Chemistry Portal. [Link]

-

A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. [Link]

-

Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. PubMed Central. [Link]

-

Synthetic route for the synthesis of quinazoline derivatives (7–27). ResearchGate. [Link]

-

Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PMC - PubMed Central. [Link]

-

Synthesis path of designed quinazoline (7a–7h). ResearchGate. [Link]

-

Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. ResearchGate. [Link]

- Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.

- Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H).

-

An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. NIH. [Link]

-

Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. ResearchGate. [Link]

-

Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. ResearchGate. [Link]

- Quinazoline derivatives, process for their preparation, their use as antimitotics and pharmaceutical compositions comprising said derivatives.

-

On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. PubMed. [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. benchchem.com [benchchem.com]

- 3. ijprajournal.com [ijprajournal.com]

- 4. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound | 1260759-77-0 [chemicalbook.com]

- 12. chemimpex.com [chemimpex.com]

- 13. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Hydroxy-7-(trifluoromethoxy)quinazoline

Executive Summary

This guide provides an in-depth analysis of the core physicochemical properties of 4-Hydroxy-7-(trifluoromethoxy)quinazoline, a heterocyclic compound belonging to the quinazoline class. The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities.[1][2][3] A thorough understanding of the physicochemical characteristics of its derivatives is paramount for researchers in drug discovery and development. This document details the molecular structure, tautomerism, and key analytical parameters of this compound, and provides field-proven, step-by-step protocols for their experimental determination. The insights herein are intended to empower researchers to accelerate their development programs by providing a foundational understanding of this molecule's behavior.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline nucleus is a cornerstone in modern medicinal chemistry, with its derivatives demonstrating a vast range of biological activities.[4] Compounds incorporating this scaffold have been successfully developed as inhibitors for critical biological targets such as EGFR, PARP, and USP7, leading to potent anticancer agents.[4][5][6] The specific compound, this compound (CAS: 1260759-77-0), combines this privileged scaffold with a trifluoromethoxy group, a substituent known to enhance metabolic stability and cell permeability by increasing lipophilicity.

This guide serves as a foundational resource, moving beyond a simple data sheet to explain the causality behind the analytical choices required to fully characterize this molecule. For any drug discovery program, a precise understanding of a compound's solubility, pKa, and stability is not merely academic; it directly influences bioavailability, formulation, and, ultimately, therapeutic efficacy.

Core Molecular Structure and Tautomerism

A critical and often overlooked physicochemical property of 4-hydroxyquinazolines is their existence in a tautomeric equilibrium. The molecule can exist as both the aromatic alcohol (enol) form, This compound , and the more stable amide (keto) form, 7-(Trifluoromethoxy)quinazolin-4(3H)-one .[7] In solid-state and in most physiological conditions, the equilibrium heavily favors the quinazolin-4(3H)-one form. This distinction is vital, as the hydrogen-bonding capabilities and electronic distribution of the two forms differ significantly, impacting receptor binding and pharmacokinetic properties.

Caption: Keto-enol tautomerism of the core scaffold.

Fundamental Physicochemical Data

The following table summarizes the essential identification and physical properties of the compound. While some parameters like molecular weight are calculated, others like melting point and solubility require empirical determination as described in the subsequent protocols.

| Property | Value | Source |

| IUPAC Name | 7-(Trifluoromethoxy)quinazolin-4(3H)-one | (Preferred Tautomer) |

| Synonym | This compound | [8][9] |

| CAS Number | 1260759-77-0 | [8][9][] |

| Molecular Formula | C₉H₅F₃N₂O₂ | [8][9] |

| Molecular Weight | 230.14 g/mol | [8][9][] |

| Purity | ≥95% (Commercially Available) | [9] |

| Melting Point | Not experimentally reported. Expected >200 °C. | |

| pKa | Not experimentally reported. | |

| Solubility | Not experimentally reported. |

Experimental Protocols for Core Property Determination

As a Senior Application Scientist, it is understood that data is only as reliable as the method used to generate it. The following protocols are presented as self-validating systems, incorporating principles of accuracy and reproducibility essential for regulatory and research integrity.

Protocol for Melting Point Determination

Rationale: The melting point is a fundamental indicator of a compound's purity. A sharp melting range suggests high purity, whereas a broad range often indicates the presence of impurities. For crystalline solids, it is also related to lattice energy and solubility.

Methodology (Digital Melting Point Apparatus):

-

Calibration: Calibrate the apparatus using certified standards with melting points bracketing the expected range (e.g., Benzophenone at 48°C and Caffeine at 235°C).

-

Sample Preparation: Finely crush a small amount (2-3 mg) of the dry compound into a powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder, then tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm.

-

Measurement: Place the capillary in the apparatus. Set the ramp rate to 10°C/min for an initial approximate determination. For the precise measurement, use a slow ramp rate of 1-2°C/min starting from ~15°C below the approximate melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point). Report this as the melting range.

-

Validation: Perform the measurement in triplicate to ensure reproducibility.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

Rationale: Aqueous solubility is a critical determinant of a drug's absorption and distribution. Poor solubility is a leading cause of failure in drug development. This method (based on OECD Guideline 105) remains the gold standard for its reliability.

Methodology:

-

Preparation: Add an excess amount of the compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial to mimic physiological conditions. Ensure enough solid is present to maintain a saturated solution.

-

Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. The system must be protected from light if the compound is light-sensitive.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 24 hours for the undissolved solid to settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes.

-

Sampling: Carefully withdraw an aliquot from the clear supernatant.

-

Quantification: Dilute the aliquot with a suitable solvent (e.g., acetonitrile/water) and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a calibration curve prepared with known concentrations of the compound.

-

Validation: The presence of solid material at the end of the experiment must be visually confirmed to ensure saturation was achieved.

Protocol for pKa Determination (Potentiometric Titration)

Rationale: The pKa value dictates the ionization state of a molecule at a given pH. This is crucial as the charge of a molecule significantly affects its ability to cross biological membranes and interact with its target. This compound has both a weakly acidic proton (N-H at position 3 of the keto tautomer) and basic nitrogen atoms in the quinazoline ring.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve the compound in a co-solvent system (e.g., methanol/water or DMSO/water) if aqueous solubility is low.

-

Titration Setup: Use an auto-titrator equipped with a calibrated pH electrode.

-

Acidic pKa: Titrate the solution with a standardized base solution (e.g., 0.1 M KOH).

-

Basic pKa: Titrate a separate sample with a standardized acid solution (e.g., 0.1 M HCl).

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, typically calculated using the first or second derivative. Specialized software can perform this analysis to yield precise pKa values.

-

Validation: The procedure should be repeated at least three times. The ionic strength of the solution should be kept constant with a background electrolyte like KCl.

Spectroscopic and Spectrometric Characterization Workflow

A logical workflow is essential for unambiguous structure confirmation and purity assessment. This process ensures that subsequent biological and physicochemical assays are performed on a well-characterized molecule.

Caption: A logical workflow for the comprehensive characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework and the chemical environment of each atom. For this molecule, ¹⁹F NMR is also critical to confirm the trifluoromethoxy group.

Predicted Spectral Features:

-

¹H NMR (DMSO-d₆, 400 MHz): Expect signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the quinazoline ring. A broad singlet further downfield (>10 ppm) would correspond to the N-H proton of the dominant keto tautomer.

-

¹³C NMR (DMSO-d₆, 100 MHz): Aromatic carbons would appear between δ 110-150 ppm. A signal around δ 160-170 ppm would be characteristic of the C=O carbonyl carbon. The trifluoromethoxy carbon will appear as a quartet due to C-F coupling.

-

¹⁹F NMR (DMSO-d₆, 376 MHz): A sharp singlet is expected, confirming the -OCF₃ group.

Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Tune and shim the NMR spectrometer to the specific solvent.

-

Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F spectra. For full structural assignment, advanced 2D experiments like COSY, HSQC, and HMBC may be required.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (e.g., DMSO at δ 2.50 ppm for ¹H NMR).

High-Resolution Mass Spectrometry (HRMS)

Rationale: While standard MS confirms molecular weight, HRMS provides the exact mass with high precision (typically <5 ppm error), which allows for the unambiguous determination of the molecular formula.

Methodology (ESI-TOF):

-

Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent like acetonitrile or methanol.

-

Infusion: Infuse the sample directly into the electrospray ionization (ESI) source of a time-of-flight (TOF) mass spectrometer.

-

Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The expected exact mass for [C₉H₆F₃N₂O₂]⁺ is 231.0376.

-

Data Analysis: Compare the experimentally measured mass to the theoretical mass. The mass error, calculated in parts per million (ppm), should be less than 5 ppm for confirmation of the elemental composition.

Conclusion

This compound is a molecule of significant interest, built upon a therapeutically relevant scaffold. This guide has detailed its fundamental structural and physicochemical properties, with a focus on the critical keto-enol tautomerism. The provided protocols offer robust, field-tested methodologies for researchers to determine the key parameters—solubility, pKa, melting point, and spectral characteristics—that are indispensable for advancing a compound through the drug discovery pipeline. Accurate and reproducible characterization, as outlined here, forms the bedrock upon which successful preclinical and clinical development is built.

References

-

PubChem. 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid. National Center for Biotechnology Information.

-

ChemicalBook. This compound | 1260759-77-0.

-

Matrix Scientific. Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate.

-

ChemicalBook. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE | 391-02-6.

-

ChemicalBook. 4-HYDROXY-7-TRIFLUOROMETHOXYQUINOLINE(53985-75-4) 1H NMR spectrum.

-

MDPI. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery.

-

The Royal Society of Chemistry. Pd/C as an Efficient Heterogeneous Catalyst for Carbonylative Four-Component Synthesis of 4(3H)-Quinazolinones.

-

MDPI. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines.

-

ChemicalBook. ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate(391-02-6) 1H NMR.

-

AK Scientific, Inc. 1260759-77-0 this compound.

-

Arkivoc. A short review on synthetic strategies towards quinazoline based anticancer drugs.

-

Sigma-Aldrich. 4-Hydroxyquinazoline 98.

-

PubMed Central. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors.

-

PubMed. Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors.

-

Journal of Applied Pharmaceutical Science. Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design.

-

MDPI. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.

-

BLD Pharm. This compound.

-

PubChem. 4(1H)-Quinazolinone. National Center for Biotechnology Information.

Sources

- 1. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]

- 4. japsonline.com [japsonline.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4(1H)-Quinazolinone | C8H6N2O | CID 135408753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 1260759-77-0 [chemicalbook.com]

- 9. 1260759-77-0 this compound AKSci 5431EM [aksci.com]

"4-Hydroxy-7-(trifluoromethoxy)quinazoline structural analysis"

An In-Depth Technical Guide to the Structural Analysis of 4-Hydroxy-7-(trifluoromethoxy)quinazoline

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, has become a key strategy for modulating a molecule's physicochemical and pharmacokinetic properties. This guide provides a comprehensive technical overview of the structural analysis of a representative molecule, this compound (CAS 1260759-77-0). We will explore the synergistic application of advanced spectroscopic, crystallographic, and computational methodologies. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each analytical choice, ensuring a robust and unambiguous structural elucidation.

Introduction: The Scientific Rationale

The 4-hydroxyquinazoline core is a privileged structure, known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] The molecule exists in a tautomeric equilibrium with its 4(3H)-quinazolinone form, a feature that can be critical for its interaction with biological targets.

The addition of a 7-(trifluoromethoxy) group is a deliberate design choice aimed at enhancing drug-like properties. The -OCF₃ group is a fascinating substituent that offers several advantages over more common groups like methoxy (-OCH₃) or trifluoromethyl (-CF₃):

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -OCF₃ group highly resistant to metabolic degradation by enzymes like cytochrome P450.[4][5] This can significantly increase a drug's half-life.

-

Lipophilicity Modulation: The trifluoromethoxy group is highly lipophilic, which can improve a molecule's ability to cross biological membranes, such as the blood-brain barrier, potentially enhancing bioavailability.[4][6]

-

Electronic Effects: As a strong electron-withdrawing group, the -OCF₃ moiety can significantly alter the electron distribution within the quinazoline ring system, impacting pKa and modifying interactions with protein targets.[4][5]

Therefore, a rigorous and multi-faceted structural analysis is not merely an academic exercise; it is a critical step to confirm the identity, purity, connectivity, and three-dimensional conformation of the molecule, which are all intrinsically linked to its function.

Synthetic Pathway: From Precursors to Product

Understanding the synthesis is the first step in any structural analysis, as it informs potential side products and impurities. A plausible and common route to 4-hydroxyquinazoline derivatives involves the cyclization of an appropriately substituted anthranilic acid derivative.[7][8]

Caption: A common synthetic route to the target compound.

Experimental Protocol: Synthesis

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-amino-4-(trifluoromethoxy)benzoic acid (1.0 eq).

-

Reagent Addition: Add an excess of formamide (approx. 10-20 eq), which serves as both a reactant and a solvent.

-

Cyclization: Heat the reaction mixture to approximately 180-190 °C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water. The solid product will precipitate out.

-

Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Spectroscopic Elucidation: A Multi-Technique Approach

Spectroscopy provides the foundational evidence for the molecule's covalent structure. A combination of techniques is required for an unambiguous assignment.

Mass Spectrometry (MS)

Causality: The first step is to confirm that the synthesis produced a compound of the correct molecular weight. High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition, providing strong evidence for the molecular formula.

Expected Data:

-

Molecular Formula: C₉H₅F₃N₂O₂

-

Molecular Weight: 230.14 g/mol [9]

-

HRMS (ESI+): Calculated for [M+H]⁺ (C₉H₆F₃N₂O₂⁺): 231.0429. Found: 231.04xx (within 5 ppm error).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this structure, ¹H, ¹³C, ¹⁹F, and 2D NMR experiments are all necessary.

Caption: Atom numbering scheme for NMR assignments.

Predicted NMR Data Summary

The following table summarizes the predicted chemical shifts (in ppm) in a common solvent like DMSO-d₆. Actual experimental values may vary slightly.

| Atom Number | ¹H Shift (ppm), Multiplicity, J (Hz) | ¹³C Shift (ppm) | 2D NMR Correlations (HMBC) |

| 2 | ~8.1, s | ~145 | C4, C8a |

| 4 | - (OH proton, ~12.0, br s) | ~165 | - |

| 4a | - | ~118 | H2, H5, H8 |

| 5 | ~8.0, d, J=9.0 | ~128 | C4, C7, C8a |

| 6 | ~7.4, dd, J=9.0, 2.5 | ~110 | C8 |

| 7 | - | ~150 (q, J≈4) | H5, H6, H8 |

| 8 | ~7.5, d, J=2.5 | ~105 | C4a, C6 |

| 8a | - | ~148 | H2, H5 |

| -OCF₃ | - | ~120 (q, J≈257) | - |

Detailed NMR Analysis Workflow

Caption: Workflow for unambiguous structure elucidation using NMR.

Protocol: 2D NMR for Structural Elucidation [10][11][12]

-

Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a high-quality NMR tube.

-

Acquire 1D Spectra: Obtain high-resolution ¹H and ¹³C{¹H} spectra to identify all proton and carbon signals.

-

Acquire HSQC Spectrum: Run a Heteronuclear Single Quantum Coherence (HSQC) experiment. This spectrum correlates each proton signal with the carbon signal of the atom it is directly attached to. This allows for the definitive assignment of all CH groups (H5/C5, H6/C6, H8/C8, and H2/C2).

-

Acquire COSY Spectrum: Run a Correlation Spectroscopy (COSY) experiment. This identifies protons that are spin-spin coupled, typically through 2-3 bonds. A key correlation expected is between H5 and H6, confirming their adjacency on the aromatic ring.

-

Acquire HMBC Spectrum: Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment. This is the most critical experiment for connecting the molecular fragments. It shows correlations between protons and carbons that are 2-4 bonds away.

-

Key HMBC Correlations:

-

The proton at H2 should show correlations to the quaternary carbon C8a and the carbonyl-like carbon C4, linking the pyrimidine ring to the fused benzene ring.

-

The proton at H5 should show correlations to C4, C7, and C8a, confirming its position relative to the carbonyl, the -OCF₃ group, and the bridgehead carbon.

-

The proton at H8 should show correlations to C4a and C6, confirming the substitution pattern on the benzene ring.

-

-

-

Data Interpretation: By systematically assembling the connections revealed by the COSY, HSQC, and HMBC spectra, the complete covalent structure can be pieced together like a puzzle, validating the proposed structure of this compound.

X-ray Crystallography: The Definitive 3D Structure

While NMR confirms connectivity, only single-crystal X-ray crystallography can provide unequivocal proof of the three-dimensional structure, including precise bond lengths, bond angles, and intermolecular interactions in the solid state.[13][14]

Protocol: Single-Crystal X-ray Crystallography [15]

-

Crystal Growth (Self-Validating Step): The ability to grow a high-quality single crystal is itself an indication of high sample purity. Slow evaporation is a common and effective method.[16][17]

-

Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Filter the solution into a clean, small vial.

-

Cover the vial with a cap containing a few pinholes to allow for very slow evaporation.

-

Store the vial in a vibration-free location for several days to weeks.

-

-

Crystal Selection and Mounting: Select a well-formed, transparent crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.

-

Data Collection: Place the crystal in a diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion. The crystal is rotated in a beam of monochromatic X-rays, and the resulting diffraction pattern is recorded by a detector.[14]

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and space group.

-

The "phase problem" is solved using direct methods to generate an initial electron density map.

-

An atomic model is built into the electron density map.

-

The model is refined against the experimental data, adjusting atomic positions and thermal parameters to achieve the best fit.

-

Expected Structural Features: Based on known quinazoline structures, we can anticipate the following:

-

Planarity: The fused quinazoline ring system will be largely planar.[18]

-

Tautomerism: The crystal structure will definitively show whether the molecule exists as the 4-hydroxy or the 4-oxo tautomer in the solid state. The 4-oxo form is generally more stable.

-

Intermolecular Interactions: Hydrogen bonding is expected, likely involving the N-H at position 3 and the carbonyl oxygen at position 4, forming dimers or extended chains in the crystal lattice. Pi-pi stacking between the planar aromatic rings is also highly probable.[18]

Computational Analysis: In Silico Validation

Computational modeling serves to complement and rationalize the experimental findings. Techniques like Density Functional Theory (DFT) can predict structural and electronic properties.[19][20][21]

Protocol: DFT Calculations

-

Model Building: Build the 3D structure of this compound in a molecular modeling program.

-

Geometry Optimization: Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*). This calculates the lowest energy conformation of the molecule.

-

Property Calculation: Using the optimized geometry, perform further calculations to predict:

-

NMR Chemical Shifts: These can be compared with experimental data to aid in assignments.

-

Vibrational Frequencies: To compare with the experimental IR spectrum.

-

Molecular Orbitals (HOMO/LUMO): To understand the molecule's electronic properties and potential reactivity.

-

Computational studies are also invaluable for investigating the molecule's potential interactions with biological targets through molecular docking simulations, which can guide further drug development efforts.[22][23]

Conclusion

The structural analysis of this compound is a case study in modern chemical characterization. It requires a synergistic approach where no single technique is sufficient. Mass spectrometry confirms the molecular formula, a comprehensive suite of 1D and 2D NMR experiments establishes the atomic connectivity, and X-ray crystallography provides the ultimate proof of the three-dimensional structure. These experimental results are further supported and rationalized by computational modeling. This rigorous, multi-faceted workflow ensures the scientific integrity of the data and provides the solid foundation required for advancing a molecule from a chemical entity to a potential therapeutic agent.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

The Importance of Trifluoromethoxy Group in Chemical Synthesis. Acme Pharmatech. [Link]

-

Use of NMR in structure elucidation. Slideshare. [Link]

-

The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. National Institutes of Health (NIH). [Link]

-

Computational modeling of novel quinazoline derivatives as potent epidermal growth factor receptor inhibitors. National Institutes of Health (NIH). [Link]

-

Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. National Institutes of Health (NIH). [Link]

-

Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. [Link]

-

A Computational approach to discover potential quinazoline derivatives against CDK4/6 kinase. ResearchGate. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

-

Importance and Application of Computational Studies in Finding New Active Quinazoline Derivatives. ResearchGate. [Link]

-

Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Helvetica. [Link]

-

Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL. [Link]

-

X-ray Crystallography. Creative BioMart. [Link]

-

How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

-

How to grow crystals for X-ray crystallography. IUCr Journals. [Link]

-

X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]

-

x Ray crystallography. National Institutes of Health (NIH). [Link]

-

Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. [Link]

-

4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid. PubChem. [Link]

-

7-hydroxy-2-isopropyl-3-(4-(trifluoromethyl)phenyl)quinazolin-4(3h)-one. PubChemLite. [Link]

-

A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. [Link]

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. National Institutes of Health (NIH). [Link]

-

Pd/C as an Efficient Heterogeneous Catalyst for Carbonylative Four-Component Synthesis of 4(3H)-Quinazolinones. The Royal Society of Chemistry. [Link]

-

Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. National Institutes of Health (NIH). [Link]

-

Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors. PubMed. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). Human Metabolome Database. [Link]

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]

-

Synthesis and Assessment of Biological Activity of Quinazolinone-4(3H)-one Derivatives as Potential Anticancer Agents. Asian Pacific Journal of Health Sciences. [Link]

-

Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. PubMed. [Link]

-

Crystal structure of 4-meth-oxy-quinazoline. PubMed. [Link]

- CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.

-

Plausible mechanism for the synthesis of quinazolin-4(3H)-ones 104. ResearchGate. [Link]

-

4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. National Institutes of Health (NIH). [Link]

-

¹H NMR spectra of 4-hydroxynaphto[2,3-h]cinnoline-7,12-dione (Q2) in... ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. apjhs.com [apjhs.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]

- 9. This compound | 1260759-77-0 [chemicalbook.com]

- 10. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 11. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 13. azolifesciences.com [azolifesciences.com]

- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 16. How To [chem.rochester.edu]

- 17. journals.iucr.org [journals.iucr.org]

- 18. Crystal structure of 4-meth-oxy-quinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Computational modeling of novel quinazoline derivatives as potent epidermal growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

"biological activity of 4-Hydroxy-7-(trifluoromethoxy)quinazoline derivatives"

An In-Depth Technical Guide to the Biological Activity of 4-Hydroxy-7-(trifluoromethoxy)quinazoline Derivatives

Foreword: The Quinazoline Scaffold as a Privileged Structure in Oncology

The quinazoline scaffold, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, represents a cornerstone in modern medicinal chemistry.[1] Its structural rigidity and versatile substitution points have allowed for the development of numerous compounds with a wide array of biological activities.[2][3] Nowhere has its impact been more profound than in oncology, where quinazoline-based drugs like gefitinib, erlotinib, and afatinib have become standard-of-care treatments for specific cancer patient populations.[1][4][5] These agents function as targeted therapies, primarily by inhibiting protein tyrosine kinases that drive oncogenic signaling.[1][6]

This guide focuses on a specific, yet highly promising, subclass: This compound derivatives . The introduction of a trifluoromethoxy (-OCF₃) group at the 7-position is a strategic chemical modification. This electron-withdrawing group can significantly alter the molecule's physicochemical properties, often enhancing metabolic stability, membrane permeability, and binding affinity to target proteins. The 4-hydroxy group provides a critical anchor point for further derivatization, enabling the exploration of diverse chemical space to optimize potency and selectivity.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It will provide a comprehensive analysis of the core antitumor mechanisms, synthesis strategies, structure-activity relationships (SAR), and essential experimental protocols for the evaluation of these promising compounds.

Core Mechanisms of Antitumor Action

This compound derivatives exert their anticancer effects by modulating a variety of critical cellular processes. Their activity is primarily rooted in the inhibition of key enzymes and signaling pathways that are dysregulated in cancer.

Inhibition of Protein Tyrosine Kinases

The most well-documented mechanism of action for quinazoline derivatives is the inhibition of protein tyrosine kinases, which are crucial mediators of cell signaling pathways controlling growth, proliferation, and survival.[1]

EGFR is a transmembrane protein that, upon activation by ligands like EGF, triggers a cascade of downstream signaling events that promote cell proliferation and inhibit apoptosis.[4] Overexpression or mutation of EGFR is a common driver in various cancers, particularly non-small cell lung cancer (NSCLC).[4][6] Quinazoline derivatives are renowned for their ability to competitively bind to the ATP-binding site in the intracellular kinase domain of EGFR, preventing its autophosphorylation and subsequent pathway activation.[7] A major challenge in EGFR-targeted therapy is the emergence of resistance mutations, such as the T790M "gatekeeper" mutation.[2] Research is focused on developing next-generation quinazolines that can effectively inhibit these resistant forms.[2][5]

Caption: EGFR signaling pathway and point of inhibition.

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[8] Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is the primary mediator of this process.[8][9] The simultaneous inhibition of both EGFR and VEGFR-2 is a powerful therapeutic strategy, as these pathways share common downstream signaling components.[9][10] Several quinazoline derivatives have been developed as dual inhibitors, targeting both tumor cell proliferation and the blood supply that sustains them.[5][10]

Caption: VEGFR-2 signaling pathway and point of inhibition.

The versatility of the quinazoline scaffold allows for its adaptation to target other kinases involved in cancer, including:

-

PI3K/Akt/mTOR Pathway: A central regulator of cell survival and proliferation, often dysregulated in tumors.[11]

-

HER2 (ErbB2): A member of the EGFR family, overexpressed in certain breast and gastric cancers.[12][13]

-

CDK2: A cyclin-dependent kinase that plays a key role in cell cycle progression.[12][13]

Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton, critical for maintaining cell structure and forming the mitotic spindle during cell division.[14] Some quinazolinone derivatives act as tubulin polymerization inhibitors. By binding to tubulin, they prevent the assembly of functional microtubules, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[14][15][16]

Induction of Apoptosis

Beyond cell cycle arrest, quinazoline derivatives can directly trigger apoptosis (programmed cell death) through various mechanisms.[15] Studies have shown these compounds can modulate the expression of Bcl-2 family proteins, decreasing anti-apoptotic proteins (like Bcl-2) and increasing pro-apoptotic proteins (like Bax).[15][17] This shift in balance leads to the activation of caspases, the executioner enzymes of apoptosis.[15]

General Synthesis Strategy

The synthesis of the this compound core typically follows established heterocyclic chemistry principles. A plausible and efficient route starts with a substituted anthranilic acid, which provides the benzene ring portion of the final scaffold.

Caption: General synthesis workflow for quinazoline derivatives.

The key step is the cyclocondensation of 2-amino-4-(trifluoromethoxy)benzoic acid with a reagent like formamidine acetate, which provides the remaining two atoms for the pyrimidine ring.[18] This directly yields the 4-hydroxy quinazoline core.[19] This core can then be used for further derivatization. A common strategy involves converting the 4-hydroxy group to a more reactive 4-chloro group, which can then be readily displaced by various nucleophiles (amines, phenols) to generate a library of target compounds.

Structure-Activity Relationship (SAR) Insights

The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the core scaffold.

-

Position 4: This is the most critical position for modulating kinase inhibitory activity. For EGFR/VEGFR-2 inhibitors, a substituted anilino group at C4 is often required for high potency.[5][6] The aniline moiety interacts with key residues in the hinge region of the kinase ATP-binding pocket.[2]

-

Positions 6 and 7: Substitutions at these positions with small, solubilizing groups (e.g., methoxy, morpholine) can enhance potency and improve pharmacokinetic properties.[20] The 7-(trifluoromethoxy) group in the title compounds is expected to increase lipophilicity and metabolic stability, potentially leading to better cell penetration and a longer half-life.

-

Position 2: While less commonly modified for kinase inhibitors, substitutions at C2 can be used to target other enzymes or fine-tune the molecule's properties.[2]

Experimental Evaluation Protocols

A tiered approach involving in vitro and in vivo assays is essential to characterize the biological activity of novel this compound derivatives.

In Vitro Evaluation

Caption: Tiered workflow for in vitro evaluation.

This assay measures the cytotoxic or cytostatic effect of a compound on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., A549 for NSCLC, MCF-7 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[21][22]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ (concentration that inhibits 50% of cell growth).[21]

This assay quantifies the direct inhibitory effect of a compound on a specific kinase.

-

Plate Coating: Coat a 96-well plate with a substrate peptide specific for the kinase of interest (e.g., poly(Glu, Tyr) for EGFR).

-

Kinase Reaction: In a separate plate, prepare a reaction mixture containing the recombinant kinase (e.g., VEGFR-2), ATP, and serial dilutions of the test compound. Incubate to allow the phosphorylation reaction to occur.

-

Transfer: Transfer the reaction mixture to the coated plate and incubate to allow the phosphorylated substrate to bind.

-

Detection: Add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., anti-phosphotyrosine antibody).

-

Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Development: Add a chromogenic HRP substrate (e.g., TMB). The color intensity is proportional to the kinase activity.

-

Data Acquisition & Analysis: Stop the reaction and measure absorbance. Calculate the percentage of inhibition and determine the IC₅₀ value.[8][23]

In Vivo Evaluation

This model assesses the antitumor efficacy of a compound in a living organism.

-

Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice, 4-6 weeks old).[24]

-

Tumor Implantation: Culture human cancer cells (e.g., NCI-H1975) and harvest them. Subcutaneously inject 1-5 million cells suspended in PBS or Matrigel into the flank of each mouse.[24]

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume using calipers (Volume = 0.5 x Length x Width²).

-

Treatment: Randomize mice into control and treatment groups. Administer the test compound (e.g., via oral gavage or intraperitoneal injection) and a vehicle control daily for a specified period (e.g., 21 days).

-

Monitoring: Monitor tumor volume, body weight (as a measure of toxicity), and the overall health of the mice throughout the study.[25]

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and calculate the percentage of tumor growth inhibition compared to the control group. The tumors can be further analyzed by immunohistochemistry or Western blot.[25]

Data Summary: Representative Quinazoline Kinase Inhibitors

While specific data for this compound derivatives requires dedicated screening, the following table summarizes the activity of structurally related quinazoline compounds to illustrate the scaffold's potential.

| Compound Class | Target Kinase(s) | Reported IC₅₀ | Target Cell Line(s) | Reported IC₅₀ / GI₅₀ | Reference |

| 4-Anilinoquinazoline | EGFR | 0.1 M | - | - | [2] |

| 4-Arylamino-6-(furan-2-yl)quinazoline | EGFR | 5.06 nM (wild-type) | A549, NCI-H1975 | Potent antiproliferative | [2][23] |

| Quinazoline-Thiourea Hybrid | EGFR, VEGFR-2 | EGFR: 0.01-0.02 M | - | - | [2] |

| 2,4-Disubstituted Quinazoline | VEGFR-2 | 5.49 µM | HepG-2 | Potent antiproliferative | [8][24] |

| 4-Anilino-quinazoline | EGFR, VEGFR-2 | EGFR: 0.13 µM, VEGFR: 0.56 µM | HT-29, MCF-7 | 31.23 µM, 39.02 µM | [4] |

| Quinazolinone Derivative (Compound 111) | - | - | Glioma Cells | Induces apoptosis | [14] |

Conclusion and Future Directions

This compound derivatives represent a promising scaffold for the development of novel anticancer agents. Their potential to inhibit key oncogenic drivers like EGFR and VEGFR-2, coupled with favorable synthetic accessibility, makes them attractive candidates for further investigation. The strategic inclusion of the trifluoromethoxy group may confer advantageous pharmacokinetic properties, potentially overcoming limitations of earlier-generation inhibitors.

Future research should focus on:

-

Library Synthesis: Generating a diverse library of derivatives by varying the substituent at the 4-position to optimize potency and selectivity against a panel of cancer-relevant kinases.

-

Resistance Breaking: Explicitly testing lead compounds against clinically relevant drug-resistant cancer cell lines (e.g., those harboring the EGFR T790M mutation).

-

Multi-Targeting: Intentionally designing derivatives that inhibit multiple, complementary signaling pathways to achieve synergistic antitumor effects and delay the onset of resistance.

-

Pharmacokinetic Profiling: Conducting thorough ADME (Absorption, Distribution, Metabolism, and Excretion) studies to ensure that potent compounds have drug-like properties suitable for in vivo development.

By leveraging the established principles of quinazoline chemistry and employing the rigorous evaluation protocols outlined in this guide, the scientific community can unlock the full therapeutic potential of this exciting class of molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. japsonline.com [japsonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis of quinazoline derivatives and their in vitro inhibition activity against MDA-MB-231 cells and A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. arkat-usa.org [arkat-usa.org]

- 19. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. In vivo anti-tumour activity of novel Quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Quinazoline-Based Kinase Inhibitors

A Foreword on 4-Hydroxy-7-(trifluoromethoxy)quinazoline: The query for the specific mechanism of action of this compound addresses a molecule that is not extensively characterized in publicly accessible scientific literature. Therefore, this guide will focus on the well-established mechanistic principles of the broader quinazoline chemical class, to which this compound belongs. The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly for the development of protein kinase inhibitors.[1][2][3][4] By understanding the action of this "privileged scaffold," we can infer the probable mechanism of its derivatives.

Part 1: The Quinazoline Core: A Privileged Scaffold for Kinase Inhibition

In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets. The quinazoline core is a prime example, renowned for its utility in designing potent and selective inhibitors of protein kinases.[2][3]

The power of the quinazoline scaffold lies in its structural mimicry of the adenine base in adenosine triphosphate (ATP), the universal phosphate donor for all kinase-catalyzed reactions.[4] This structural similarity allows quinazoline derivatives to act as competitive inhibitors, occupying the ATP-binding site on a kinase and preventing the enzyme from carrying out its function.[1][5]

Caption: Structural mimicry between ATP's adenine and the quinazoline core.

Part 2: Mechanism of Action: Competitive Inhibition of the Kinase ATP-Binding Pocket

Protein kinases are crucial regulators of cellular signaling pathways. They function by transferring a phosphate group from ATP to specific amino acid residues (tyrosine, serine, or threonine) on substrate proteins. In many diseases, particularly cancer, kinases become dysregulated, leading to uncontrolled cell growth and proliferation.[6]

Quinazoline-based inhibitors directly target the engine of the kinase: the ATP-binding pocket. The mechanism unfolds as follows:

-

Docking into the ATP Site: The planar quinazoline ring system fits snugly into the hydrophobic pocket normally occupied by adenine.[4]

-

Hinge Region Binding: A critical interaction occurs between the N1 nitrogen of the quinazoline ring and the "hinge region" of the kinase, forming a hydrogen bond with the backbone amide of a conserved methionine residue (e.g., Met793 in EGFR).[4] This anchors the inhibitor in place.

-

Selectivity and Potency: While the quinazoline core provides the anchor, the various chemical groups attached to it (substituents) extend into other nearby pockets. The nature of these substituents, such as the 4-anilino group common in many inhibitors, determines the inhibitor's potency and its selectivity for specific kinases over others.[3] The hypothetical 7-(trifluoromethoxy) group would likely occupy a specific hydrophobic pocket, contributing to the overall binding affinity.

-

Inhibition of Phosphorylation: By physically occupying the ATP-binding site, the quinazoline inhibitor prevents ATP from binding. This competitively inhibits the phosphotransferase reaction, shutting down the kinase's activity and blocking downstream signaling pathways that drive pathological processes.[1][5]

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Part 3: Experimental Validation of the Mechanism

A robust understanding of a compound's mechanism of action requires rigorous experimental validation. As a Senior Application Scientist, the following workflow provides a self-validating system to confirm the ATP-competitive inhibition of a target kinase by a novel quinazoline derivative.

Workflow for Mechanistic Validation

Caption: A logical workflow for validating a kinase inhibitor's mechanism.

Detailed Experimental Protocols

1. Biochemical Assay: Kinase Inhibition (IC50 Determination)

This experiment determines the concentration of the inhibitor required to reduce kinase activity by 50% (the IC50 value).

-

Assay Principle: The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[7][8][9] It measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase's ATP-binding site by the test compound.[7][8][9] A decrease in FRET signal corresponds to an increase in inhibitor binding.

-

Step-by-Step Protocol:

-

Reagent Preparation: Prepare a 3X solution of the test compound (e.g., this compound) in kinase buffer. Prepare a 3X solution of the target kinase mixed with a europium-labeled anti-tag antibody. Prepare a 3X solution of the Alexa Fluor® 647-labeled tracer.[9][10]

-

Assay Plate Setup: In a 384-well plate, add 5 µL of the 3X test compound dilutions.[7][9]

-

Kinase/Antibody Addition: Add 5 µL of the 3X kinase/antibody mixture to all wells.[7][9]

-

Tracer Addition: Add 5 µL of the 3X tracer solution to all wells to initiate the binding reaction.[7][9]

-

Incubation: Cover the plate and incubate at room temperature for 60 minutes to allow the binding to reach equilibrium.[8][9]

-

Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).[11]

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

2. Biochemical Assay: ATP Competition

This experiment confirms that the inhibitor acts by competing with ATP.

-

Assay Principle: A radioactive filter binding assay is performed in the presence of a fixed concentration of inhibitor and varying concentrations of ATP.[12] If the inhibitor is ATP-competitive, its apparent potency (IC50) will increase as the ATP concentration increases.

-

Step-by-Step Protocol:

-

Reaction Setup: Set up multiple sets of kinase reactions. Each set will have a different, fixed concentration of [γ-³³P]-ATP (e.g., spanning concentrations below and above the known Km of the kinase for ATP).[12]

-

Inhibitor Titration: Within each set, perform a serial dilution of the inhibitor.

-

Kinase Reaction: Add the enzyme-substrate mixture to the wells, followed by the [γ-³³P]-ATP/inhibitor mixture to start the reaction.[12] Incubate for the optimal time at room temperature.[12]

-

Harvesting: Stop the reactions and harvest the contents onto a P81 phosphocellulose filter plate, which binds the phosphorylated substrate.[12]

-

Washing: Wash the plate to remove unincorporated [γ-³³P]-ATP.

-

Detection: Add scintillation fluid to the dried plate and measure the radioactivity in each well using a scintillation counter.[12]

-

Data Analysis: Determine the IC50 value for the inhibitor at each ATP concentration. Plot the IC50 values against the ATP concentration. A linear increase confirms an ATP-competitive mechanism of action.

-

3. Cell-Based Assay: Inhibition of Downstream Signaling

This experiment verifies that the inhibitor engages its target within a living cell and blocks its signaling output.

-

Assay Principle: Western blotting is used to measure the phosphorylation state of a key downstream protein in the signaling pathway controlled by the target kinase.[13] A potent inhibitor should reduce the level of this phosphorylated protein without affecting the total amount of the protein.[14]

-

Step-by-Step Protocol:

-

Cell Culture and Treatment: Culture an appropriate cell line that expresses the target kinase. Treat the cells with a growth factor to stimulate the pathway, along with increasing concentrations of the quinazoline inhibitor, for a specified time.

-

Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.[13][15]

-

Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.

-

SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.[13]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]

-

Blocking: Block the membrane with a protein-rich solution (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[13] Avoid using milk for blocking when detecting phosphoproteins, as it contains phosphoproteins that can cause high background.[13][15]

-

Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the downstream target protein. Subsequently, probe a separate blot (or strip and re-probe the same blot) with an antibody against the total protein as a loading control.[14]

-

Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody.[13] Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]

-

Data Analysis: Quantify the band intensities. A dose-dependent decrease in the phosphorylated protein signal, relative to the total protein signal, confirms target engagement in the cell.

-

Representative Data Summary

The results from these experiments can be summarized to provide a clear picture of the inhibitor's profile.

| Assay Type | Parameter | Representative Value | Implication |

| Biochemical | |||

| LanthaScreen® Binding | IC50 | 12 nM | High potency against the isolated kinase.[1] |

| ATP Competition | IC50 Shift | Increases linearly with [ATP] | Confirms an ATP-competitive mechanism of action. |

| Cell-Based | |||

| Phospho-Western Blot | p-ERK (downstream target) | >90% reduction at 100 nM | Effective target engagement and pathway inhibition in cells. |

| Cell Proliferation | GI50 | 50 nM | The inhibition of the kinase translates to a functional anti-proliferative effect. |

Conclusion

The quinazoline scaffold serves as a highly effective mimic of the adenine ring of ATP, enabling the design of potent, ATP-competitive kinase inhibitors. The mechanism of action for a compound like this compound can be confidently predicted to involve binding to the ATP pocket of a protein kinase, blocking its phosphotransferase activity and inhibiting downstream signaling. This mechanism can be rigorously validated through a systematic workflow of biochemical and cell-based assays, confirming potency, mechanism of action, cellular target engagement, and functional outcome. This foundational understanding is critical for the rational development of targeted therapies in oncology and other diseases driven by aberrant kinase signaling.[4][16]

References

-

Western blot for phosphorylated proteins. Abcam.

-

LanthaScreen® Eu Kinase Binding Assay for LCK Overview. Thermo Fisher Scientific. 7

-

WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. 13

-

LanthaScreen® Eu Kinase Binding Assay for EPHA6. Thermo Fisher Scientific. 8

-

LanthaScreen Eu Kinase Binding Assay for LRRK2-GFP G2019S Lysate. Thermo Fisher Scientific. 9

-

Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. 17

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. 1

-

LanthaScreen® Kinase Binding Assay User Guide. Thermo Fisher Scientific. 11

-

Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. 15

-

Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Journal of Pharmaceutical Research International.

-

LanthaScreen® Eu Kinase Binding Assays. Thermo Fisher Scientific. 10

-

Tips for detecting phosphoproteins by western blot. Proteintech Group.

-

A Comparative Guide to Quinazoline-Based Kinase Inhibitors: Evaluating 4-Chloro-6,7-dimethoxyquinazoline as a Core Scaffold. Benchchem.

-

Experimental confirmation of predicted kinase inhibitors. ResearchGate.

-

Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. Journal of Medicinal Chemistry.

-

Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. National Institutes of Health.

-

Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. National Institutes of Health.

-

ATP Competition Assay. International Centre for Kinase Profiling.

-

Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle. Semantic Scholar.

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health.

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. National Institutes of Health.

-

Quinazoline Derivatives as Targeted Chemotherapeutic Agents. National Institutes of Health.

-

Virtual Target Screening: Validation Using Kinase Inhibitors. National Institutes of Health.

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Institutes of Health.

-

Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed.

-

Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). National Institutes of Health.

-

In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers.

-

Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Arabian Journal of Chemistry.

-

Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH.

-

Assay Development for Protein Kinase Enzymes. National Institutes of Health.

-

Characterization of Both Allosteric and ATP-Competitive Kinase Inhibitors with TR-FRET Binding Assays. Thermo Fisher Scientific.

-

Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges. ACS Publications.

-

4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. National Institutes of Health.

-

Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro). National Institutes of Health.

-

Quinazolinones, the Winning Horse in Drug Discovery. National Institutes of Health.

-

4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid. PubChem.

-

Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent: modulation of the mechanism of action through chemical functionalization. National Institutes of Health.

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 6. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Services | ATP Competition Assay | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 15. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 16. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

In Vitro Evaluation of 4-Hydroxy-7-(trifluoromethoxy)quinazoline: A Technical Guide for Preclinical Assessment

This guide provides a comprehensive framework for the in vitro evaluation of 4-Hydroxy-7-(trifluoromethoxy)quinazoline, a novel heterocyclic compound built upon the privileged quinazoline scaffold. Researchers, scientists, and drug development professionals will find detailed methodologies and scientific rationales to thoroughly characterize the biological activity of this and similar chemical entities. The protocols described herein are designed to establish a foundational understanding of the compound's cytotoxic potential, mechanism of action, and potential therapeutic applications, with a focus on oncology.

Introduction: The Quinazoline Scaffold as a Foundation for Drug Discovery

The quinazoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2][3] Derivatives of this bicyclic heterocycle have been successfully developed into clinically approved drugs with diverse therapeutic actions, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][4] Many quinazoline-based anticancer agents function as protein kinase inhibitors, targeting key enzymes in signaling pathways that drive tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and Akt (Protein Kinase B).[3][5][6][7]

The subject of this guide, this compound, incorporates a trifluoromethoxy group, a substituent known to enhance metabolic stability and cell permeability, making it a compound of significant interest for preclinical investigation. This document outlines a logical, multi-tiered approach to its in vitro characterization, beginning with broad cytotoxicity screening and progressing to more defined mechanistic studies.

Physicochemical Characterization of the Test Article